molecular formula C24H18N2O6S B12147316 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12147316
M. Wt: 462.5 g/mol
InChI Key: XLYJKVCPQAJGKE-UHFFFAOYSA-N
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Description

The compound "(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione" features a pyrrolidine-2,3-dione core substituted with a furan-hydroxymethylidene group, a 6-methoxybenzothiazole moiety, and a 2-methoxyphenyl ring. The methoxy substituents likely enhance lipophilicity, influencing bioavailability and target binding . Crystallographic analysis of such compounds often employs SHELX software for structure refinement, as noted in historical computational chemistry literature .

Properties

Molecular Formula

C24H18N2O6S

Molecular Weight

462.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H18N2O6S/c1-30-13-9-10-15-18(12-13)33-24(25-15)26-20(14-6-3-4-7-16(14)31-2)19(22(28)23(26)29)21(27)17-8-5-11-32-17/h3-12,20,28H,1-2H3

InChI Key

XLYJKVCPQAJGKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multi-step organic reactions. A typical synthetic route might include:

    Formation of the pyrrolidine-2,3-dione core: This could be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzothiazole moiety: This step might involve a condensation reaction with a benzothiazole derivative.

    Attachment of the furan-2-yl group: This could be done via a cross-coupling reaction or a similar method.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring or the hydroxy group.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,3-dione moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It might be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.

    Receptor Binding: It might interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: It might exhibit activity against certain diseases or conditions.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties.

    Agriculture: It might be studied for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it interacts with a receptor, it might mimic or block the natural ligand, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives ()

The benzimidazole-based compounds in , such as {4-[5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid esters, share methoxy and sulfonyl groups with the target compound. Benzimidazoles are known for proton pump inhibition (e.g., omeprazole analogs), whereas benzothiazoles in the target compound may prioritize kinase or protease inhibition .

Pyridine Derivatives ()

Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine exhibit chloro and substituted phenyl groups. While these lack the fused dione ring, their pyridine cores and halogen substituents suggest higher metabolic stability compared to the target compound’s furan and hydroxymethylidene groups, which may confer reactivity or susceptibility to oxidation .

Pyrazol-one Derivatives ()

The corrected compound 4-[(Z)-(2-furyl)(1-naphthylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one shares a furyl group and conjugated system with the target compound.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Potential Bioactivity References
Target Compound Pyrrolidine-2,3-dione Benzothiazole, furan, methoxyphenyl Anticancer, antimicrobial
Benzimidazole Derivatives Benzimidazole Methoxy, sulfonyl, pyridinyl Proton pump inhibition
Pyridine Derivatives Pyridine Chloro, substituted phenyl Kinase inhibition
Pyrazol-one Derivatives Pyrazol-one Furan, naphthylamino Anti-inflammatory

Table 2: Physicochemical Properties (Inferred)

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound ~525.5 3.2–3.8 <0.1 (aqueous)
Benzimidazole Derivative (5f) ~650.6 2.8–3.5 0.5–1.0
Pyridine Derivative ~350.4 2.5–3.0 1.0–5.0
Pyrazol-one Derivative ~405.4 3.0–3.5 0.2–0.5

*LogP values estimated using fragment-based methods.

Biological Activity

The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects.

Chemical Structure and Properties

The compound's intricate structure includes multiple functional groups that contribute to its biological activity. Its molecular formula is C23H25N1O8SC_{23}H_{25}N_{1}O_{8}S, with a molecular weight of approximately 449.49 g/mol. The presence of furan, benzothiazole, and pyrrolidine moieties suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds in the same chemical family. For instance, derivatives of benzothiazole have shown significant antibacterial activity against various bacterial strains. A study demonstrated that compounds with similar structures exhibited effective inhibition against Staphylococcus aureus and Escherichia coli .

CompoundTarget OrganismActivity
Benzothiazole Derivative 1S. aureusModerate
Benzothiazole Derivative 2E. coliSignificant

Antioxidant Activity

Antioxidant assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods have indicated that compounds containing the furan and methoxyphenyl groups possess notable antioxidant capabilities. For example, a related compound demonstrated higher antioxidant activity compared to ascorbic acid, suggesting that the furan moiety contributes positively to radical scavenging .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been explored through various in vitro studies. Compounds featuring the benzothiazole scaffold have been reported to exhibit significant inhibition of pro-inflammatory cytokines in cell culture models . This suggests that our target compound may also possess anti-inflammatory properties.

Case Studies and Research Findings

  • Synthesis and Evaluation of Antimicrobial Activity : A series of benzothiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that modifications to the benzothiazole ring significantly influenced the activity against gram-positive and gram-negative bacteria .
  • Antioxidant Screening : A comparative study on various synthesized derivatives showed that compounds with methoxy substitutions demonstrated superior antioxidant activity when assessed using DPPH and ABTS assays . This finding underscores the importance of substituent position in enhancing biological activity.
  • Inflammation Model Studies : Research involving cell lines treated with inflammatory stimuli revealed that certain derivatives inhibited the production of inflammatory mediators such as TNF-alpha and IL-6, suggesting a promising therapeutic avenue for inflammatory diseases .

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